molecular formula C9H16O B053211 (5S)-3,5-Dimethyl-3-heptene-2-one CAS No. 111187-62-3

(5S)-3,5-Dimethyl-3-heptene-2-one

Cat. No.: B053211
CAS No.: 111187-62-3
M. Wt: 140.22 g/mol
InChI Key: IGGLXFFDERYJLU-DGUDBNDOSA-N
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Description

(5S)-3,5-Dimethyl-3-heptene-2-one is a chiral, unsaturated ketone that serves as a valuable intermediate in organic synthesis and fragrance research. Compounds within this structural class are known for their utility as building blocks in the preparation of complex molecules and are studied for their interesting olfactory properties, often exhibiting green, grassy, or fruity notes . The specific stereochemistry at the 5-position ((S)-configuration) makes it a subject of interest in the study of stereoselective reactions and the development of chiral compounds. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's COA (Certificate of Analysis) for specific data on purity and enantiomeric excess.

Properties

CAS No.

111187-62-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E,5S)-3,5-dimethylhept-3-en-2-one

InChI

InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h6-7H,5H2,1-4H3/b8-6+/t7-/m0/s1

InChI Key

IGGLXFFDERYJLU-DGUDBNDOSA-N

SMILES

CCC(C)C=C(C)C(=O)C

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C(=O)C

Canonical SMILES

CCC(C)C=C(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of (5S)-3,5-Dimethyl-3-heptene-2-one can be contextualized against related aliphatic ketones and substituted acetophenones. Below is a systematic comparison based on the available evidence:

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Synthesis Method
(5S)-3,5-Dimethyl-3-heptene-2-one C₉H₁₄O 138.21 Aliphatic, α,β-unsaturated ketone, S-configuration Not reported Likely via aldol condensation or oxidation
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 Aromatic, chloro, dihydroxy substituents 97–98 Reaction of 2-chlorovanillin acetate with methylamine
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Aromatic, chloro, hydroxy, methoxy substituents 107–110 Friedel-Crafts acylation of substituted benzene

Structural and Functional Differences

Backbone and Substituents: The target compound is aliphatic with a conjugated enone system, whereas the acetophenones in are aromatic with halogen and hydroxyl/methoxy substituents . The presence of a double bond in (5S)-3,5-Dimethyl-3-heptene-2-one imparts reactivity typical of α,β-unsaturated ketones (e.g., Michael addition), unlike the aromatic acetophenones, which undergo electrophilic substitution .

Stereochemistry :

  • The S-configuration at position 5 in the target compound is critical for enantioselective applications, a feature absent in the planar aromatic analogs .

Synthesis Methods :

  • The aromatic analogs in are synthesized via Friedel-Crafts acylation or nucleophilic substitution , while the target compound likely requires stereoselective methods (e.g., asymmetric catalysis or chiral resolution).

Physical and Spectral Data

  • Melting Points: The aromatic acetophenones exhibit higher melting points (97–110°C) due to stronger intermolecular forces (hydrogen bonding and π-stacking) compared to aliphatic ketones like the target compound, which are typically liquids at room temperature .
  • Spectroscopy : Aromatic compounds in are characterized by distinct ¹H NMR signals for hydroxyl protons (δ 5–6 ppm) and deshielded aromatic protons, whereas the target compound would show signals for allylic methyl groups and conjugated ketone carbons in ¹³C NMR .

Research Findings and Limitations

  • Synthetic Challenges: The stereoselective synthesis of (5S)-3,5-Dimethyl-3-heptene-2-one remains undocumented in the provided evidence. By contrast, the acetophenones in are synthesized in moderate yields (e.g., 38% for 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone) using classical methods .
  • Applications: Aromatic hydroxyacetophenones are explored for antioxidant and pharmaceutical uses, while the target compound’s applications are speculative without direct data.

Notes on Evidence Limitations

The provided evidence lacks direct data on (5S)-3,5-Dimethyl-3-heptene-2-one, necessitating extrapolation from structurally distinct compounds.

highlights the importance of precise IUPAC nomenclature (e.g., E/Z configuration, substituent numbering), which is critical for distinguishing the target compound from isomers like (E)-3,4,5-trimethyl-3-heptene .

Q & A

Q. What synthetic methodologies are effective for producing (5S)-3,5-Dimethyl-3-heptene-2-one with high enantiomeric purity?

To achieve enantioselective synthesis, asymmetric catalysis (e.g., chiral Lewis acid catalysts) or enzymatic resolution can be employed. Key steps include stereocontrolled aldol condensation or ketone functionalization using chiral auxiliaries. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. Characterization of enantiomeric excess (ee) requires chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are optimal for confirming the stereochemistry of (5S)-3,5-Dimethyl-3-heptene-2-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve diastereotopic protons and coupling constants to infer spatial arrangements. X-ray crystallography provides definitive stereochemical confirmation. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) may supplement analysis for dynamic systems .

Q. How should researchers assess the compound’s stability during storage?

Conduct accelerated degradation studies under varied conditions (humidity, temperature, light exposure). Monitor degradation products via GC-MS or LC-MS. Use inert atmospheres (argon) and amber vials to mitigate oxidation and photolysis. Stability-indicating assays should validate storage protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of (5S)-3,5-Dimethyl-3-heptene-2-one in novel reaction environments?

Density Functional Theory (DFT) calculations model transition states and reaction pathways. Solvent effects are simulated using continuum models (e.g., COSMO-RS). Molecular dynamics (MD) can predict conformational flexibility under thermal stress. Validate predictions with kinetic isotope effects (KIE) or Hammett linear free-energy relationships .

Q. What experimental controls are critical when studying the thermal decomposition of (5S)-3,5-Dimethyl-3-heptene-2-one under anhydrous conditions?

Implement strict moisture exclusion using Schlenk lines or gloveboxes. Monitor temperature gradients with calibrated thermocouples. Use differential scanning calorimetry (DSC) to detect exothermic events. Include inert reference compounds (e.g., decane) to distinguish compound-specific decomposition from systemic artifacts .

Q. How can researchers resolve contradictions in degradation kinetics data across different solvent systems?

Apply multivariate analysis to isolate solvent polarity, viscosity, and hydrogen-bonding effects. Use Arrhenius plots to compare activation energies. Replicate experiments with standardized solvent purity (e.g., HPLC-grade) and controlled water content. Cross-validate with in-situ FTIR or Raman spectroscopy to track intermediate species .

Methodological Design & Data Analysis

Q. How to design a robust protocol for quantifying (5S)-3,5-Dimethyl-3-heptene-2-one in complex matrices?

Employ isotope dilution mass spectrometry (IDMS) with a deuterated internal standard. Validate recovery rates using spiked samples. Optimize extraction efficiency via solvent screening (e.g., hexane vs. ethyl acetate). Limit detection thresholds using signal-to-noise ratios ≥3:1 .

Q. What statistical approaches address variability in enantioselectivity data during catalytic studies?

Use ANOVA to compare catalyst performance across batches. Apply principal component analysis (PCA) to identify confounding variables (e.g., trace metal impurities). Report confidence intervals (95%) for ee values to quantify reproducibility .

Q. How to mitigate organic degradation during long-term spectral data collection?

Cool samples to 4°C using Peltier-controlled cells. Purge spectrometers with nitrogen to reduce oxidative side reactions. Collect time-resolved spectra to monitor baseline drift and apply correction algorithms post-acquisition .

Safety & Handling

Q. What precautions are essential for handling air-sensitive intermediates in the synthesis of (5S)-3,5-Dimethyl-3-heptene-2-one?

Use Schlenk techniques for transferring reagents under inert gas. Equip reactors with pressure-equalizing dropping funnels. Conduct risk assessments for pyrophoric catalysts (e.g., Grignard reagents). Train personnel in emergency shut-off procedures and first-aid for chemical exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-3,5-Dimethyl-3-heptene-2-one
Reactant of Route 2
(5S)-3,5-Dimethyl-3-heptene-2-one

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